molecular formula C10H19N3O B13315441 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol

Cat. No.: B13315441
M. Wt: 197.28 g/mol
InChI Key: PBEUMCICTLSRAB-UHFFFAOYSA-N
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Description

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the butan-2-ol moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole ring or the butan-2-ol moiety.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol include other pyrazole derivatives such as:

  • 1,3-dimethyl-1H-pyrazole
  • 4-(1H-pyrazol-4-yl)butan-2-ol
  • 1-(1H-pyrazol-4-yl)butan-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methylamino]butan-2-ol

InChI

InChI=1S/C10H19N3O/c1-8(14)4-5-11-6-10-7-12-13(3)9(10)2/h7-8,11,14H,4-6H2,1-3H3

InChI Key

PBEUMCICTLSRAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCC(C)O

Origin of Product

United States

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